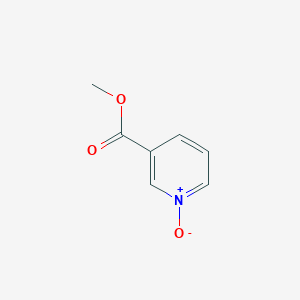
Methyl nicotinate 1-oxide
Overview
Description
Methyl nicotinate 1-oxide (MNO) is a compound with a wide range of applications in the scientific field. It is a derivative of nicotinic acid, and is used as a reagent in organic synthesis, a probe for studying protein-protein interactions, and a tool for investigating the biochemical and physiological effects of various compounds.
Scientific Research Applications
Biomarker Detection in Tuberculosis
Methyl nicotinate (MN), a metabolite of Mycobacterium tuberculosis, serves as a critical biomarker for tuberculosis (TB). A 2019 study by Bairagi, Goyal, and Verma utilized a biosensor electrode made from cobalt and reduced graphene oxide dispersed N-doped phenolic polymer for the first-time detection of MN in human blood. This advancement offers a novel, effective method for early TB detection, which is crucial for timely treatment (Bairagi, Goyal, & Verma, 2019).
Skin Microcirculation and Viability Assessment
Elawa, Mirdell, Farnebo, and Tesselaar (2019) investigated the vasodilatory effects of topically applied MN on skin microcirculation. They aimed to understand the mechanisms through which MN influences vascular functions, which can be valuable for assessing microcirculation and skin viability. This research contributes to the understanding of local skin responses and has potential applications in clinical assessments of skin health (Elawa, Mirdell, Farnebo, & Tesselaar, 2019).
Enhanced Drug Delivery
Bolzinger, Thevenin, and Poelman (1998) explored the use of a bicontinuous sucrose ester-based microemulsion as a vehicle for the delivery of niflumic acid, a potent anti-inflammatory drug. They utilized the methyl nicotinate model to induce inflammation and monitor the drug's efficacy. This study suggests that methyl nicotinate can be used to assess the performance of drug delivery systems (Bolzinger, Thevenin, & Poelman, 1998).
Peripheral Blood Collection Enhancement
A study by Zhu, Xu, Ouyang, and colleagues in 2022 revealed that local application of methyl nicotinate solution can enhance peripheral blood collection. Their findings showed significant increases in blood flow in treated areas without altering blood cell proportions, offering a potential method to improve blood collection in clinical settings (Zhu, Xu, Ouyang, et al., 2022).
Mechanism of Action
Target of Action
Methyl nicotinate 1-oxide is a derivative of Methyl nicotinate, which is the methyl ester of Niacin . The primary target of Methyl nicotinate is thought to involve peripheral vasodilation . This means that it primarily acts on the peripheral blood vessels, causing them to widen or dilate. This dilation can enhance local blood flow at the site of application .
Mode of Action
The mode of action of Methyl nicotinate involves its interaction with its targets to cause peripheral vasodilation . This interaction results in an increase in the diameter of the blood vessels, particularly those near the surface of the skin. This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
Many microorganisms can degrade nicotine via various biochemical pathways, including the demethylation pathway, the pyridine pathway, and the pyrrolidine pathway . These pathways involve a series of enzymatic reactions that break down nicotine into simpler compounds .
Pharmacokinetics
For methyl nicotinate, following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through its vasodilatory effect, which increases blood flow to the affected area, thereby providing relief from pain .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. It’s worth noting that the parent compound, Methyl nicotinate, is used in over-the-counter topical preparations indicated for muscle and joint pain , suggesting that its efficacy may be influenced by factors such as the condition of the skin and the specific formulation of the topical preparation.
Biochemical Analysis
Cellular Effects
It is known that methyl nicotinate, the parent compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application
Molecular Mechanism
It is known that the action of methyl nicotinate involves peripheral vasodilation , but the specific molecular interactions that lead to this effect are not clear
properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-3-2-4-8(10)5-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKAFFMAQAFGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15905-18-7 | |
| Record name | 3-Pyridinecarboxylic acid, methyl ester, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15905-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl nicotinate 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















